molecular formula C13H11N3 B13138182 1,7-Acridinediamine CAS No. 22593-73-3

1,7-Acridinediamine

Cat. No.: B13138182
CAS No.: 22593-73-3
M. Wt: 209.25 g/mol
InChI Key: PAOHOFLZJDJJLR-UHFFFAOYSA-N
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Description

1,7-Acridinediamine: is an organic compound with the chemical formula C_13H_11N_3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Acridinediamine can be synthesized through several methods. One common method involves the condensation of 1,3-diaminobenzene with suitable benzaldehydes. Another method is the Eschweiler–Clarke reaction, which involves the methylation of 3,6-acridinediamine using formaldehyde and formic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1,7-Acridinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Nitro and halogenated derivatives

Scientific Research Applications

1,7-Acridinediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, thereby preventing bacterial reproduction . The compound targets DNA and interferes with its replication process, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Uniqueness: 1,7-Acridinediamine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt replication makes it particularly valuable in antimicrobial and anticancer research .

Properties

CAS No.

22593-73-3

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

acridine-1,7-diamine

InChI

InChI=1S/C13H11N3/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12/h1-7H,14-15H2

InChI Key

PAOHOFLZJDJJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N

Origin of Product

United States

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